D-[1-13C]Xylitol -

D-[1-13C]Xylitol

Catalog Number: EVT-1503364
CAS Number:
Molecular Formula: C₄¹³CH₁₂O₅
Molecular Weight: 153.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

D-xylitol can be sourced from both natural and synthetic processes. Naturally, it is produced through the fermentation of xylose by certain microorganisms, including specific yeast strains such as Candida guilliermondii and Candida tropicalis . Industrially, it is synthesized via chemical hydrogenation of xylose extracted from hemicellulose-rich biomass .

Classification

D-xylitol is classified as a sugar alcohol (polyol) due to its chemical structure, which contains multiple hydroxyl groups (-OH). It is a five-carbon compound (C5H12O5) and is known for its sweetening properties, comparable to sucrose but with fewer calories.

Synthesis Analysis

Methods

D-[1-13C]Xylitol can be synthesized through various methods:

  1. Microbial Fermentation: Utilizing xylose-fermenting yeasts, xylose is reduced to xylitol via the action of xylose reductase enzymes. This process typically involves anaerobic conditions and the presence of NADH as a cofactor .
  2. Chemical Hydrogenation: In industrial settings, xylose is subjected to hydrogenation using catalysts such as Raney nickel under high pressure and temperature. This method converts xylose into xylitol efficiently but may produce unwanted by-products .
  3. Enzymatic Synthesis: Recent advancements have explored enzymatic pathways using immobilized yeast cell lysates to convert xylose into xylitol under mild conditions, potentially reducing costs and improving yields .

Technical Details

The microbial synthesis generally requires controlled fermentation conditions including pH, temperature, and nutrient availability. In contrast, chemical methods necessitate stringent control over reaction parameters to minimize by-products.

Molecular Structure Analysis

Structure

D-xylitol has a molecular formula of C5H12O5. Its structure features five carbon atoms, each bonded to hydroxyl groups except for one carbon that forms part of the aldehyde group in its linear form.

Data

  • Molecular Weight: 152.15 g/mol
  • Structural Formula: The compound can exist in both linear and cyclic forms, with the cyclic form being predominant in solution.
Chemical Reactions Analysis

Reactions

D-xylitol participates in several chemical reactions:

  1. Reduction: D-xylulose can be reduced to D-xylitol by the enzyme xylose reductase.
  2. Oxidation: D-xylitol can be oxidized to D-xylulose by xylitol dehydrogenase.
  3. Hydrogenation: In industrial synthesis, xylose undergoes hydrogenation to yield D-xylitol.

Technical Details

The enzymatic reactions require specific cofactors like NADH or NAD+ for optimal activity and are influenced by factors such as pH and temperature.

Mechanism of Action

Process

The primary mechanism for the conversion of D-xylose to D-xylitol involves the reduction reaction catalyzed by xylose reductase. This enzyme facilitates the transfer of electrons from NADH to D-xylose, resulting in the formation of D-xylitol.

Data

Research indicates that this enzymatic pathway is crucial for efficient xylitol production in microbial systems, with yields significantly affected by the availability of substrates and cofactors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Approximately 92–96 °C

Chemical Properties

Relevant analyses indicate that D-xylitol exhibits low toxicity and has been recognized for its health benefits, particularly in dental care due to its anticariogenic properties .

Applications

D-[1-13C]Xylitol has several scientific uses:

  1. Metabolic Studies: The carbon-13 labeling allows researchers to trace metabolic pathways involving sugar alcohols.
  2. Food Industry: As a low-calorie sweetener, it is widely used in sugar-free products like chewing gums and candies.
  3. Pharmaceutical Applications: It serves as an excipient in drug formulations due to its non-toxic nature and ability to enhance solubility.
Introduction to D-[1-13C]Xylitol

Chemical Identity and Isotopic Labeling Significance

D-[1-¹³C]Xylitol is a stable isotope-labeled derivative of the naturally occurring pentitol xylitol, where the carbon atom at the C1 position is replaced by carbon-13 (¹³C). Its molecular formula is ¹³CC₄H₁₂O₅, with a molecular weight of 153.14 g/mol, differing from unlabeled xylitol (152.15 g/mol) due to the isotopic substitution [5]. Structurally, it retains xylitol’s symmetric five-carbon chain with hydroxyl groups at each carbon but features a ¹³C-enriched terminal carbon. This isotopic labeling creates a detectable mass shift without altering chemical reactivity, enabling precise tracking of metabolic fates using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy [1] [7]. As a tracer, it integrates into biochemical pathways identically to natural xylitol but provides distinct spectral signatures for quantifying metabolic fluxes and intermediate pools [10].

  • Table 1: Key Chemical Properties of D-[1-¹³C]Xylitol
    PropertyValue
    Molecular Formula¹³CC₄H₁₂O₅
    Molecular Weight153.14 g/mol
    CAS Registry Number (Parent)87-99-0
    Isotopic Enrichment≥98% ¹³C at C1 position
    Detection MethodsLC-MS, GC-MS, NMR

Historical Development of Stable Isotope-Labeled Sugar Alcohols

The synthesis of isotopically labeled sugar alcohols emerged alongside advancements in organic chemistry and nuclear technologies in the mid-20th century. Early xylitol production relied on phyto-extraction (first generation) from birch wood or fruits like yellow plums (yielding ~935 mg/100 g dry weight) or catalytic hydrogenation (second generation) of xylose derived from lignocellulosic biomass under high-pressure hydrogen and metal catalysts (e.g., Raney nickel) [3]. These methods faced scalability and cost challenges, prompting third-generation microbial biotransformation using Candida or Pichia yeasts expressing xylose reductase (XR) [3] [9]. Commercial ¹³C-labeled xylitol variants (e.g., [1-¹³C], [5-¹³C], [UL-¹³C₅]) became accessible in the 2000s, driven by demand for metabolic tracers. Current suppliers like BOC Sciences and OmicronBio offer gram-scale quantities, with D-[1-¹³C]xylitol priced at ~$1,120/g [2] [5]. Labeled xylitols now enable non-radioactive, high-sensitivity studies of pentose metabolism in biomedicine and nutrition.

  • Table 2: Evolution of Xylitol Production Methods
    GenerationMethodSubstrateYield/Features
    First (Pre-1960s)Phyto-extractionBirch wood, fruitsLow yield (≤1% dry weight); labor-intensive
    Second (1970s)Catalytic hydrogenationXylose from biomass60–98% conversion; high energy input
    Third (1990s–present)Microbial fermentationXylose/glucoseStrain-engineered yeasts; eco-friendly

Role of ¹³C Labeling in Metabolic and Structural Studies

Metabolic Flux Analysis (MFA)

In MFA, D-[1-¹³C]xylitol serves as a dynamic probe for the oxidoreductase pathway in pentose metabolism. When cells metabolize this tracer, ¹³C incorporation into downstream metabolites (e.g., xylulose, pentose phosphate pathway intermediates) reveals flux distributions. For example, in Pichia stipitis, ¹³C labeling quantified NAD⁺-dependent xylitol dehydrogenase (XDH) activity and identified redox imbalances during xylose fermentation [9]. The position-specific label at C1 allows discrimination between oxidative (yielding xylulose-5-phosphate) and non-oxidative branches, as ¹³C mass isotopomers in ribose-5-phosphate or glycolytic intermediates reflect pathway-specific labeling patterns [1] [6] [10].

Protein-Structure Interactions

Xylitol stabilizes proteins via hydrogen-bond networks with hydrophilic residues. Studies on collagen showed that xylitol’s five-hydroxyl group configuration enhanced thermal stability (+8°C vs. controls) by replacing water molecules in triple-helical structures [8]. Similarly, in carboxypeptidase A, xylitol binding via van der Waals forces and H-bonds altered tryptophan fluorescence and increased structural rigidity [4]. D-[1-¹³C]xylitol enables atomic-level investigation of these interactions: ¹³C-NMR chemical shifts map binding sites, while isotopic dilution in MS assays quantifies binding affinities [7] [8].

Compartmental Metabolism Tracking

Eukaryotic cells compartmentalize pentitol metabolism (e.g., cytosolic XR vs. mitochondrial XDH). The C1 label’s distinct NMR signature in mitochondrial metabolites like α-ketoglutarate (after xylitol→xylulose→pyruvate conversion) can resolve subcellular fluxes [1] [7]. In cancer cells, deep ¹³C labeling (using fully ¹³C mediums) detected unexpected pathways like ribonate synthesis, demonstrating the tracer’s utility in discovering novel activities [10].

  • Table 3: Research Applications of D-[1-¹³C]Xylitol
    ApplicationKey InsightTechnique Used
    Microbial Xylose FermentationQuantified XDH contribution to ethanol yieldGC-MS, ¹³C-MFA
    Collagen StabilizationIncreased denaturation temperature (Tm) by 8°CFluorescence spectroscopy
    Metabolic PhenotypingDiscovered de novo ribonate synthesis in HCT116 cellsLC-HRMS

Properties

Product Name

D-[1-13C]Xylitol

Molecular Formula

C₄¹³CH₁₂O₅

Molecular Weight

153.14

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